3-Aminocyclohexanone and its derivatives have garnered significant attention in the field of medicinal chemistry due to their potential therapeutic applications. These compounds have been synthesized and studied for their biological activities, particularly as inhibitors of various enzymes and receptors that are implicated in disease processes. The research on these compounds is driven by the need to develop new treatments for inflammatory and neurodegenerative diseases, which remain major challenges in healthcare.
One class of 3-aminocyclohexanone derivatives has been identified as novel chemokine receptor 2 (CXCR2) antagonists. CXCR2 is a receptor involved in the inflammatory response, and its antagonism can potentially treat inflammatory diseases. The derivatives synthesized were found to inhibit CXCR2 downstream signaling, with half-maximal inhibitory concentration (IC50) values less than 10 µM. These compounds were designed to possess drug-like properties and showed no significant cytotoxicity, making them promising candidates for further development as anti-inflammatory agents1.
Another study focused on the neuroprotective properties of α,β-unsaturated carbonyl-based cyclohexanone derivatives. These compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are targeted in the treatment of neurodegenerative diseases like Alzheimer's disease (AD). The derivatives also showed inhibitory activity against self-induced amyloid-β1-42 aggregation, a hallmark of AD. Notably, one compound, referred to as 3o, demonstrated potent AChE inhibitory activity with an IC50 of 0.037 µM and was able to disassemble amyloid-β fibrils by 76.6%. These compounds also protected cells from amyloid-β-induced cell death, suggesting their potential as multifunctional agents for AD treatment2.
The CXCR2 antagonists derived from 3-aminocyclohexanone are potential therapeutic agents for treating inflammatory diseases. Their ability to inhibit the signaling pathway of CXCR2 without causing cytotoxic effects makes them suitable candidates for drug development. The structure-activity relationship (SAR) studies conducted provide insights into optimizing these compounds for better efficacy and safety1.
The cyclohexanone derivatives have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease. Their multifunctional ability to inhibit both cholinesterases and prevent amyloid-β aggregation positions them as potential treatments for AD. The protective effects against amyloid-β-induced cytotoxicity further underscore their therapeutic potential. The study of these compounds contributes to the growing body of research aimed at finding effective treatments for neurodegenerative disorders2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: